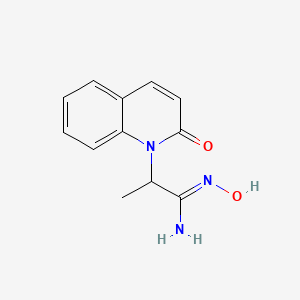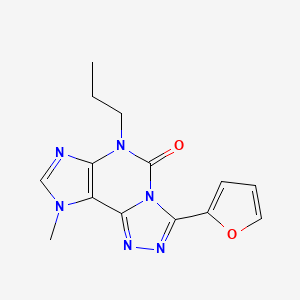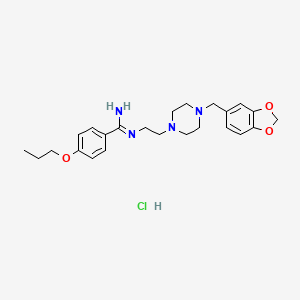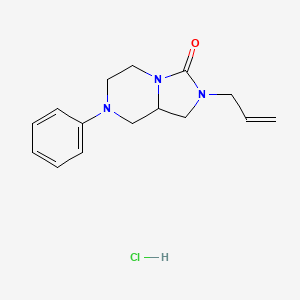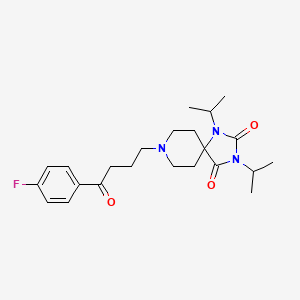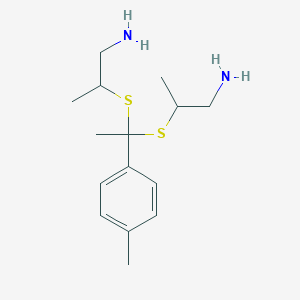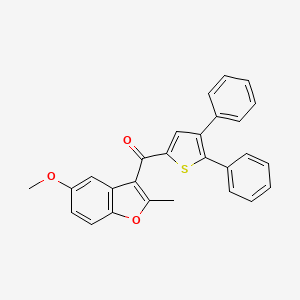
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- is a complex organic compound that features a unique combination of thienyl and benzofuranyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-thienyl ketone with 5-methoxy-2-methyl-3-benzofuran in the presence of a strong acid catalyst such as methanesulfonic acid under reflux conditions . The reaction is carried out in a suitable solvent like methanol or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-R,5-R-[5-(hydroxy-diphenyl-methyl)-2,2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
Methanone, (4,5-diphenyl-2-thienyl)(5-methoxy-2-methyl-3-benzofuranyl)- is unique due to its combination of thienyl and benzofuranyl groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Propiedades
Número CAS |
132993-95-4 |
|---|---|
Fórmula molecular |
C27H20O3S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(4,5-diphenylthiophen-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C27H20O3S/c1-17-25(22-15-20(29-2)13-14-23(22)30-17)26(28)24-16-21(18-9-5-3-6-10-18)27(31-24)19-11-7-4-8-12-19/h3-16H,1-2H3 |
Clave InChI |
TVUFZOHCSJJYMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=CC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



